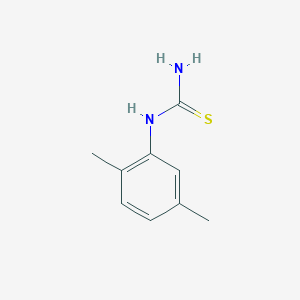

(2,5-Dimethyl-phenyl)-thiourea

Beschreibung

Contextualization within Thiourea (B124793) Chemistry Research

Thiourea and its derivatives are a well-established class of organosulfur compounds with a rich history in chemical synthesis and a broad spectrum of applications. mdpi.com These compounds, characterized by the presence of a thiourea backbone [SC(NH2)2], are analogous to urea, with the oxygen atom replaced by a sulfur atom. mdpi.com This substitution imparts distinct chemical properties, influencing their reactivity and biological activity. globalresearchonline.net

Thiourea derivatives serve as versatile building blocks in the synthesis of a wide array of heterocyclic compounds and are utilized in various industrial applications, including the production of dyes, plastics, and photographic films. mdpi.comresearchgate.net In medicinal chemistry, thioureas are recognized as "privileged structures," meaning they are frequently found in a variety of bioactive compounds and drugs. nih.gov Their therapeutic potential spans a wide range, including antimicrobial, antiviral, anticonvulsant, anti-inflammatory, and antitumor effects. researchgate.netnih.gov The ability of the thiourea moiety to form stable complexes with metal ions has also been extensively explored in coordination chemistry. semanticscholar.org

Significance and Emerging Research Trajectories of Substituted Phenylthioureas

Research into substituted phenylthioureas has revealed their potential in various applications. They are considered to be highly active in terms of antimicrobial properties and have been investigated for their efficacy against various bacterial and fungal strains. ijcrt.orgjocpr.com Furthermore, these compounds serve as crucial intermediates in the synthesis of more complex heterocyclic structures, such as 2-aminobenzothiazoles. globalresearchonline.netijpba.info The 2,5-dimethylphenyl scaffold, in particular, is a common structural feature in many antimicrobial compounds. mdpi.comnih.gov

The ongoing exploration of substituted phenylthioureas, including (2,5-Dimethyl-phenyl)-thiourea, is focused on synthesizing novel derivatives and evaluating their biological and pharmacological potential. ijcrt.orgjocpr.com This includes structure-activity relationship (SAR) studies to understand how different substituents on the phenyl ring influence their activity, paving the way for the design of more potent and specific therapeutic agents. ijcrt.org

Chemical and Physical Properties

The properties of this compound are defined by its molecular structure, which includes a thiourea core linked to a 2,5-dimethylphenyl group.

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves the reaction of an appropriately substituted aniline (B41778) with an isothiocyanate. For instance, the reaction of 2,5-dimethylphenyl isothiocyanate with an amine can yield the corresponding thiourea derivative. smolecule.com Another common method involves the reaction of an aniline with ammonium (B1175870) thiocyanate. globalresearchonline.netijpba.info

Characterization of these compounds relies on a suite of spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectra of thiourea derivatives show characteristic absorption bands for N-H, C=S, and C-N stretching vibrations. For example, in some methylbenzoylthiourea derivatives, these bands appear at approximately 3187-3375 cm⁻¹ (N-H), 1683-1713 cm⁻¹ (C=O, if present), 1326-1384 cm⁻¹ (C-N), and 666-785 cm⁻¹ (C=S). analis.com.my

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. In ¹³C NMR spectra of related compounds, the signal for the thione carbon (C=S) typically appears around 180 ppm. analis.com.my For instance, in N-(1-methyl-1H-pyrazole-4-carbonyl)-N'-(2,5-dimethylphenyl)-thiourea, the melting point was recorded at 137-137.5°C. farmaciajournal.com

Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. eurjchem.com

Crystal Structure

Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional arrangement of atoms in a molecule. The crystal structure of 3-acetyl-1-(2,5-dimethylphenyl)thiourea has been determined to be triclinic with the space group P1. researchgate.net The analysis of crystal structures provides valuable information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and biological activity. conicet.gov.ar

Research Applications and Findings

Research into this compound and its derivatives has uncovered a range of potential applications, particularly in the fields of medicinal and materials chemistry.

Biological and Pharmacological Activities

Thiourea derivatives are known for their broad spectrum of biological activities. researchgate.net Substituted phenylthioureas, including those with the 2,5-dimethylphenyl moiety, have shown promise as antimicrobial agents. jocpr.comresearchgate.net The 2,5-dimethylphenyl scaffold itself is found in various antimicrobial compounds. mdpi.comnih.gov

Furthermore, research has explored the potential of thiourea derivatives in other therapeutic areas. For example, certain thiourea derivatives have been investigated for their ability to inhibit enzymes associated with diabetes, such as α-amylase and α-glucosidase. nih.govresearchgate.net

Use as a Ligand in Coordination Chemistry

The thiourea functional group, with its sulfur and nitrogen donor atoms, can act as a versatile ligand, forming stable complexes with various metal ions. semanticscholar.orgrsc.org The coordination chemistry of thiourea derivatives is an active area of research, with studies focusing on the synthesis and characterization of their metal complexes. semanticscholar.orgeurjchem.com The formation of these complexes can modulate the biological activity of the parent ligand. tjnpr.org

Role in Organic Synthesis

Substituted phenylthioureas are valuable intermediates in organic synthesis. They serve as precursors for the synthesis of various heterocyclic compounds. globalresearchonline.netijpba.info For example, they can be used to synthesize thiazole (B1198619) derivatives, which are themselves an important class of biologically active compounds. mdpi.com The reactivity of the thiourea group allows for a range of chemical transformations, making these compounds useful building blocks for more complex molecules. smolecule.com

Interactive Data Tables

Table 1: Spectroscopic Data for a Related this compound Derivative

| Spectroscopic Technique | Observed Data | Reference |

| ¹H NMR (DMSO-d6, 400.11 MHz) | δ 2.33, 2.41 (2 x s, 6H, Me); 7.43-7.59 (m, 3H, C6H4); 7.79-7.81 (m, 1H, C5H3); 7.86 (s, 1H, C6H4); 7.96 (d, JHH = 8 Hz, 1H, C5H3); 8.11 (d, JHH = 8 Hz, 1H, C5H3); 11.79, 12.85 (2 x s, 1H, NH) | analis.com.my |

| ¹³C NMR (DMSO-d6, 100.61 MHz) | δ 21.3, 23.9 (2 x s, Me); 125.4, 126.4, 128.4, 128.9, 129.7, 130.5, 132.3, 132.6, 134.3, 134.4, 138.4 (11 x s, Ar); 168.8 (s, C=O); 181.4 (s, C=S) | analis.com.my |

| IR (KBr pellets) | (N-H) 3187 cm⁻¹ s, (C=O) 1713 cm⁻¹ s, (C-N) 1329 cm⁻¹ m, (C=S) 785 cm⁻¹ s | analis.com.my |

Table 2: Crystal Data for a this compound Derivative

| Parameter | Value | Reference |

| Compound | 3-Acetyl-1-(2,5-dimethylphenyl)thiourea | researchgate.net |

| Chemical Formula | C₁₁H₁₄N₂OS | researchgate.net |

| Molecular Weight | 222.30 | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P1 | researchgate.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-6-3-4-7(2)8(5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUIANYSDDKYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168281 | |

| Record name | Urea, 2-thio-1-(2,5-xylyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16738-19-5 | |

| Record name | N-(2,5-Dimethylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16738-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 2-thio-1-(2,5-xylyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016738195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 2-thio-1-(2,5-xylyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16738-19-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Characterization and Crystallographic Studies of 2,5 Dimethyl Phenyl Thiourea Derivatives

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This method has been employed to elucidate the detailed structural features of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea.

Molecular Conformation and Stereochemical Aspects

The molecular structure of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea reveals specific conformational preferences. The two N-H bonds within the thiourea (B124793) backbone adopt an anti conformation relative to each other. guidechem.com Furthermore, the thioamide C=S and amide C=O bonds are also oriented anti to one another. guidechem.com This arrangement is a recurring motif in related acylthiourea derivatives. guidechem.com

Dihedral Angle Analysis within Molecular Architectures

Analysis of the dihedral angles provides quantitative insight into the molecule's three-dimensional shape. The dihedral angle between the plane of the 2,5-dimethylphenyl ring and the mean plane of the thiourea side chain is 79.0(4)°. This significant twist is also reflected in the torsion angles C2—C1—N1—C7 and C6—C1—N1—C7, which are 83.44(22)° and -100.65(15)°, respectively. guidechem.com These values indicate a non-planar relationship between the aromatic ring and the thiourea moiety, which can be attributed to the steric hindrance imposed by the ortho-methyl group on the phenyl ring.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄N₂OS |

| Molecular Weight | 222.30 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.0312 (2) |

| b (Å) | 10.9329 (6) |

| c (Å) | 11.0568 (7) |

| α (°) | 105.711 (5) |

| β (°) | 100.020 (5) |

| γ (°) | 93.037 (4) |

| Volume (ų) | 573.31 (6) |

| Z | 2 |

Spectroscopic Elucidation of Chemical Structures

Spectroscopic techniques provide complementary information to X-ray diffraction by probing the chemical environment of atoms and functional groups within a molecule.

For the related compound 3-Acetyl-1-(2,6-dimethylphenyl)thiourea, infrared (IR) spectroscopy has been used to identify characteristic vibrational frequencies. The stretching vibration of the N-H group is observed at 3156.1 cm⁻¹. The carbonyl (C=O) stretching frequency appears at 1698.1 cm⁻¹, while the C-N and C=S stretching bands are found at 1365.7 cm⁻¹ and 710.4 cm⁻¹, respectively. While specific NMR and MS data for (2,5-Dimethyl-phenyl)-thiourea and its acetyl derivative are not detailed in the available literature, these techniques are fundamental for structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in confirming the connectivity and chemical environment of the hydrogen and carbon atoms. In ¹H NMR, one would expect to see distinct signals for the aromatic protons, the two methyl groups on the phenyl ring, and the N-H protons. Similarly, ¹³C NMR would provide characteristic signals for the aromatic carbons, the methyl carbons, and the thiocarbonyl (C=S) carbon.

Mass Spectrometry (MS) would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak would confirm the elemental composition, and the fragmentation data would provide further structural information.

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3156.1 |

| C=O stretch | 1698.1 |

| C-N stretch | 1365.7 |

| C=S stretch | 710.4 |

Coordination Chemistry of 2,5 Dimethyl Phenyl Thiourea Ligands

Ligand Design and Metal Chelation Potential of Thiourea (B124793) Derivatives

Thiourea derivatives are highly effective ligands in coordination chemistry due to their structural versatility. nih.gov The core thiourea moiety, (R¹R²N)(R³R⁴N)C=S, contains multiple donor sites, primarily the nucleophilic sulfur atom and two nitrogen atoms, which allow for various binding modes with metal ions. mdpi.comnih.gov These ligands can coordinate to metals as neutral molecules or, upon deprotonation of an N-H group, as anionic ligands. materialsciencejournal.org

The design of ligands like (2,5-Dimethyl-phenyl)-thiourea allows for fine-tuning of the resulting metal complexes' properties. The substituents on the nitrogen atoms—in this case, a 2,5-dimethylphenyl group—influence the ligand's steric bulk, electronic properties, and solubility. The dimethyl substitution on the phenyl ring can enhance the ligand's lipophilicity and introduce steric hindrance that may affect the coordination geometry and stability of the metal complexes. nih.gov The presence of both a soft sulfur donor and hard nitrogen donors makes thiourea derivatives capable of chelating with a wide range of metal ions, following the principles of Hard and Soft Acids and Bases (HSAB) theory. cardiff.ac.uk

Complexation with Transition Metal Ions (e.g., Copper(II), Platinum(IV), Palladium(II), Mercury(II), Gold, Silver)

N-aryl thiourea derivatives readily form stable complexes with a broad spectrum of transition metal ions. The synthesis typically involves reacting the thiourea ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or acetone. materialsciencejournal.org The stoichiometry of the resulting complex, often ML₂ or ML₂X₂, depends on the metal-to-ligand ratio and the nature of the metal salt's anion (X). materialsciencejournal.orgnih.gov

Copper(II): Copper(II) complexes with substituted thioureas have been synthesized and characterized. However, in many instances, the Cu(II) ion is reduced to Cu(I) during the complexation reaction, leading to the formation of stable copper(I) complexes. rsc.org

Platinum(IV) and Palladium(II): These square-planar d⁸ metal ions have a strong affinity for sulfur donors. Numerous palladium(II) and platinum(II) complexes with N-substituted thioureas have been prepared, often resulting in square-planar geometries where the metal is coordinated by two thiourea ligands and two halide anions. mdpi.comnih.gov

Mercury(II): As a soft metal ion, Mercury(II) forms very stable complexes with the soft sulfur donor of the thiourea ligand. mdpi.com

Gold and Silver: Gold(I) and Silver(I) also exhibit a high affinity for sulfur-containing ligands. Their complexes with thiourea derivatives have been extensively studied, often resulting in linear or tetrahedral geometries depending on the number of coordinated ligands. nih.govresearchgate.net

Elucidation of Coordination Modes (e.g., Monodentate Sulfur Coordination, Bidentate N,S-chelation)

This compound can coordinate to metal centers primarily in two ways, a behavior characteristic of N-substituted thioureas. mdpi.com

Monodentate Sulfur Coordination: In neutral or acidic conditions, the ligand typically acts as a neutral monodentate ligand, binding to the metal ion exclusively through its sulfur atom (M-S bond). mdpi.comnih.gov This is the most common coordination mode. In such complexes, the N-H protons remain on the ligand. X-ray diffraction studies of analogous complexes show the metal center coordinated by two sulfur atoms from two separate thiourea ligands. nih.gov

Bidentate N,S-chelation: In the presence of a base, the N-H proton can be removed, allowing the ligand to act as a monoanionic bidentate ligand. mdpi.com It coordinates to the metal center through both the sulfur atom and one of the nitrogen atoms, forming a stable chelate ring. semanticscholar.org This mode of coordination is often seen with metals that can readily form covalent bonds with nitrogen, such as nickel(II) or palladium(II). materialsciencejournal.orgmdpi.com

The specific coordination mode adopted depends on several factors, including the identity of the metal ion, the pH of the reaction medium, and the steric constraints imposed by the substituents on the ligand. mdpi.com

Spectroscopic Investigations of Metal-Ligand Interactions in Complexes

Spectroscopic techniques are crucial for determining the coordination mode of the thiourea ligand in its metal complexes.

Infrared (IR) Spectroscopy: Coordination through the sulfur atom leads to a decrease in the double bond character of the C=S bond. This is observed in the IR spectrum as a shift of the ν(C=S) stretching vibration to a lower frequency (wavenumber) and a shift of the ν(C-N) vibration to a higher frequency compared to the free ligand. materialsciencejournal.org In the case of N,S-bidentate chelation, the disappearance of the ν(N-H) stretching band confirms the deprotonation of the nitrogen atom. mdpi.com

NMR Spectroscopy (¹H and ¹³C): In the ¹H NMR spectrum, the signal corresponding to the N-H protons typically shifts downfield upon coordination, indicating its involvement in the complex structure, possibly through hydrogen bonding. nih.gov The most definitive evidence in ¹³C NMR is the downfield shift of the signal for the thiocarbonyl carbon (C=S), which indicates a decrease in electron density on this carbon upon coordination of the sulfur atom to the electron-accepting metal center. mdpi.comnih.gov

UV-Visible Spectroscopy: The electronic spectra of the metal complexes show bands that are different from those of the free ligand. The appearance of new, often intense, bands in the visible region can be attributed to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions within the metal center, confirming the formation of a coordination complex. rsc.org

Below is a table summarizing the expected spectroscopic changes upon complexation of a generic N-aryl thiourea.

| Spectroscopic Technique | Observation in Free Ligand | Expected Change Upon Monodentate S-Coordination | Expected Change Upon Bidentate N,S-Chelation |

| FTIR | ν(N-H) at ~3100-3400 cm⁻¹ | ν(N-H) may shift slightly | ν(N-H) disappears |

| ν(C=S) at a characteristic frequency | ν(C=S) shifts to lower frequency | ν(C=S) shifts to lower frequency | |

| ν(C-N) at a characteristic frequency | ν(C-N) shifts to higher frequency | ν(C-N) shifts to higher frequency | |

| ¹³C NMR | C=S signal at ~180 ppm | C=S signal shifts downfield (e.g., to ~176 ppm) nih.gov | C=S signal shifts downfield |

| ¹H NMR | N-H signal at a characteristic chemical shift | N-H signal may shift downfield | One N-H signal disappears |

Research into the Stability and Reactivity Profiles of Metal Complexes

The stability of metal complexes with thiourea derivatives is influenced by several factors. Complexes formed through bidentate N,S-chelation benefit from the thermodynamic stability of the chelate effect, generally resulting in more robust complexes than their monodentate counterparts. The nature of the metal-sulfur bond is also critical; soft metal ions like Pd(II), Pt(II), Hg(II), Au(I), and Ag(I) form strong, stable covalent bonds with the soft sulfur donor. cardiff.ac.uk

The steric bulk of the 2,5-dimethylphenyl group in this compound can enhance the kinetic stability of its complexes by shielding the metal center from attack by incoming ligands. However, excessive steric hindrance could also potentially destabilize a complex if it forces an unfavorable coordination geometry.

The reactivity of these complexes often centers on the metal ion. They can undergo ligand substitution reactions, where the thiourea or other ancillary ligands are replaced. The coordinated thiourea ligand itself can also exhibit altered reactivity. For instance, the C=S bond becomes less reactive towards electrophiles upon coordination. The stability in solution can vary, with some complexes being stable for extended periods, while others may be susceptible to hydrolysis or other solvent-related degradation pathways. cardiff.ac.uk

Computational Chemistry and Theoretical Investigations of 2,5 Dimethyl Phenyl Thiourea

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Energetics)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetic properties of thiourea (B124793) derivatives. researchgate.netmdpi.com Methodologies such as DFT using the B3LYP functional with basis sets like 6-311++G(d,p) are commonly employed to optimize molecular geometry and compute various electronic descriptors. tandfonline.comnih.gov

These calculations provide insights into the molecule's reactivity and stability. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. mdpi.com While specific calculations for (2,5-Dimethyl-phenyl)-thiourea are not extensively published, the established methods allow for the reliable prediction of these and other properties, as detailed in the table below.

| Calculated Property | Significance in Molecular Analysis | Typical Computational Method |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. researchgate.net | DFT (e.g., B3LYP/6-311G(d,p)) |

| HOMO/LUMO Energies | Indicates electron-donating and accepting abilities; the energy gap relates to chemical reactivity. researchgate.netmdpi.com | DFT |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for intermolecular interactions and chemical reactions. mdpi.com | DFT |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer, hyperconjugative interactions, and the nature of chemical bonds. researchgate.net | DFT |

| Vibrational Frequencies | Predicts theoretical infrared (IR) and Raman spectra to aid in experimental characterization. mdpi.com | DFT |

Molecular Docking Studies for Ligand-Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, docking studies can forecast its interaction with various biological targets, such as enzymes or receptors, which is crucial in drug discovery. jppres.com Phenylthiourea (B91264) derivatives have been studied for their potential as inhibitors of various enzymes, including bacterial DNA gyrase, urease, and various kinases. nih.govnih.govnih.gov

Docking algorithms calculate a scoring function, often expressed as a binding energy (in kcal/mol), to estimate the binding affinity between the ligand and the target protein. ksu.edu.tr A lower binding energy generally signifies a more stable protein-ligand complex and higher predicted affinity. farmaciajournal.com The analysis also reveals the complementarity between the ligand's shape and the geometry of the target's active site. For thiourea derivatives, targets have included a wide range of proteins implicated in various diseases. nih.govjppres.comnih.gov

| Potential Biological Target Class | Example Target | Significance |

|---|---|---|

| Bacterial Enzymes | DNA Gyrase Subunit B | Target for antibacterial agents. nih.govnih.gov |

| Metalloenzymes | Urease | Inhibition is relevant for treating infections by H. pylori. nih.govnih.gov |

| Kinases | BRAF (V600E) Protein Kinase | Target for anticancer therapies. ksu.edu.tr |

| G-protein Coupled Receptors | Human Adenosine A2A Receptor | Target for antiparkinsonian agents. nih.gov |

Beyond predicting binding affinity, docking studies provide detailed insights into the specific intermolecular interactions that stabilize the ligand in the active site. nih.gov For this compound, these interactions would likely involve:

Hydrogen Bonding: The N-H protons of the thiourea moiety can act as hydrogen bond donors, while the sulfur atom can act as an acceptor. These interactions with amino acid residues like glutamic acid or lysine (B10760008) are often critical for binding. nih.gov

Hydrophobic Interactions: The 2,5-dimethylphenyl group can form favorable hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, such as valine, leucine, and isoleucine. nih.gov

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the active site. nih.gov

Understanding these recognition mechanisms is essential for the rational design of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net A QSAR model for a series of phenylthiourea derivatives, including this compound, could predict their efficacy based on calculated molecular descriptors.

The development of a robust QSAR model involves calculating various descriptors that quantify the physicochemical properties of the molecules. researchgate.net These descriptors fall into several categories, including electronic, steric, and hydrophobic properties. The resulting model, often a linear or non-linear equation, can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that influence biological efficacy. researchgate.netresearchgate.net

| Descriptor Type | Example Descriptors | Relevance to Biological Activity |

|---|---|---|

| Hydrophobicity | LogP (Partition Coefficient) | Influences membrane permeability and transport to the target site. farmaciajournal.com |

| Electronic | HOMO/LUMO energies, Dipole Moment | Relates to the molecule's ability to engage in electronic interactions and form bonds. |

| Topological | Polar Surface Area (PSA) | Correlates with membrane transport and bioavailability. farmaciajournal.com |

| Steric | Molecular Weight, Molecular Volume | Affects the fit of the molecule within the receptor's binding site. |

Conformational Analysis and Dynamics Simulations

The three-dimensional conformation of this compound is critical to its ability to interact with biological targets. Conformational analysis aims to identify the stable, low-energy arrangements of the molecule. Unlike diarylureas, which strongly prefer an anti,anti- conformation, diarylthioureas often exist as a mixture of anti,anti- and anti,syn- conformers due to steric factors involving the larger sulfur atom. researchgate.net

While the specific crystal structure of this compound is not publicly available, the structure of the closely related derivative, 3-Acetyl-1-(2,5-dimethylphenyl)thiourea, provides significant insight. nih.govresearchgate.net In this derivative, the two N-H bonds are in an anti conformation relative to each other. nih.govresearchgate.net The orientation of the thiourea side chain with respect to the dimethylphenyl ring is defined by key torsion angles. nih.govresearchgate.net

| Atoms Defining Torsion Angle | Angle (°) | Description |

|---|---|---|

| C2—C1—N1—C7 | 83.44 | Describes the rotation of the thiourea group relative to the phenyl ring. |

| C6—C1—N1—C7 | -100.65 | Describes the rotation of the thiourea group relative to the phenyl ring. |

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time. nih.gov MD simulations can reveal how the molecule's conformation changes in different environments (e.g., in water or within a protein's active site) and can help assess the stability of predicted ligand-protein interactions from docking studies. jppres.comnih.gov

Pharmacological and Biological Activity Research of 2,5 Dimethyl Phenyl Thiourea Derivatives

Antimicrobial Research

The 2,5-dimethylphenyl scaffold is a structural feature found in numerous antimicrobial compounds, including phenylpropanoids, which exhibit activity against a wide array of microorganisms such as bacteria, fungi, and viruses. nih.gov Consequently, derivatives of (2,5-Dimethyl-phenyl)-thiourea have been synthesized and evaluated as potential novel antimicrobial agents, especially in the context of rising drug resistance. nih.govresearchgate.net

Antibacterial Efficacy (e.g., against Multidrug-Resistant Gram-Positive and Gram-Negative Pathogens)

Derivatives of this compound have demonstrated notable antibacterial activity, particularly against Gram-positive pathogens. nih.gov A study focusing on novel thiazole (B1198619) derivatives synthesized from 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid revealed significant efficacy against clinically important multidrug-resistant strains. nih.govresearchgate.net

Specifically, certain 4-substituted thiazoles and a naphthoquinone-fused thiazole derivative showed excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) and tedizolid/linezolid-resistant S. aureus. nih.gov These compounds also displayed favorable activity against vancomycin-resistant Enterococcus faecium (VRE). nih.gov The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency, with lower values indicating greater efficacy.

However, the synthesized compounds in this particular study failed to show significant antimicrobial activity against a panel of multidrug-resistant Gram-negative pathogens, including Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii, and Escherichia coli, with MIC values greater than 64 µg/mL. nih.gov This suggests that the mechanism of action for these derivatives may be specific to targets found in Gram-positive bacteria. nih.gov

| Compound Type | Target Pathogen | Activity Noted |

|---|---|---|

| 4-Substituted Thiazoles (e.g., 3h, 3j) | Methicillin-resistant S. aureus (MRSA) | Excellent |

| 4-Substituted Thiazoles (e.g., 3h, 3j) | Tedizolid/linezolid-resistant S. aureus | Excellent |

| Naphthoquinone-fused Thiazole (7) | Methicillin-resistant S. aureus (MRSA) | Excellent |

| Naphthoquinone-fused Thiazole (7) | Tedizolid/linezolid-resistant S. aureus | Excellent |

| 4-Substituted Thiazoles (e.g., 3h, 3j) & Naphthoquinone-fused Thiazole (7) | Vancomycin-resistant E. faecium (VRE) | Favorable |

| General Thiazole Derivatives (1-17) | Multidrug-resistant Gram-negative pathogens (K. pneumoniae, P. aeruginosa, A. baumannii, E. coli) | Inactive (MIC > 64 µg/mL) |

Antifungal Properties

The antifungal potential of this compound derivatives has also been a key area of investigation. Research has shown that these compounds can be effective against pathogenic fungi, including drug-resistant strains. nih.gov For instance, specific N-2,5-dimethylphenylthioureido acid derivatives demonstrated broad-spectrum antifungal activity against resistant Candida strains. researchgate.net

One derivative, an ester compound (8f), exhibited good activity against Candida auris, a globally emerging multidrug-resistant fungal pathogen, with efficacy greater than the commonly used antifungal drug fluconazole. nih.govresearchgate.net Other related compounds showed notable inhibitory effects on C. auris biofilm growth and microbial adherence. mdpi.comnih.gov The structural modifications, such as the position of methyl groups on the aromatic ring, have been shown to greatly influence the antifungal and antioxidant action of these thiourea (B124793) derivatives. mdpi.comconsensus.app

Antiviral Investigations

Thiourea derivatives are recognized for their diverse biological activities, including antiviral properties. mdpi.com The 2,5-dimethylphenyl scaffold is present in many compounds that have been found to have activity against various viruses. nih.gov

Specific research into thiourea analogues has identified potent inhibitors of viral replication. For example, certain phenethyl-thiazole-thiourea compounds have been investigated as inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov One such derivative, N-[2-(4-methylphenyl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea, effectively inhibited the replication of the HIV-1 HTLV(IIIB) strain and was significantly more effective than the reference drug trovirdine (B1662467) against a multidrug-resistant HIV-1 strain (RT-MDR) and an NNRTI-resistant strain (A17). nih.govresearchgate.net More recent studies have also explored thiourea derivatives as potential inhibitors of SARS-CoV-2 by targeting the attachment of the virus's spike protein to the human ACE2 receptor. nih.gov

Anticancer / Antitumor Potentials

A significant body of research has focused on the anticancer and antitumor properties of thiourea derivatives, including those with the (2,5-Dimethyl-phenyl) moiety. These compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines and interfere with key pathways involved in tumor growth and progression. researchgate.netnih.govresearchgate.net

In Vitro Cytotoxicity against Various Human Cancer Cell Lines (e.g., HepG2, HCT-116, MCF-7, PC3, A549, Caco-2)

Derivatives of this compound have been evaluated for their cytotoxic effects against a wide range of human cancer cell lines. In vitro studies, which measure the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50), have shown promising results.

For example, N-2,5-dimethylphenylthioureido acid derivatives were characterized for their anticancer activity using A549 (lung adenocarcinoma) and Caco-2 (colorectal adenocarcinoma) cell culture models. nih.gov Other studies have reported the cytotoxic effects of various thiourea derivatives against HepG2 (liver carcinoma), HCT-116 (colon carcinoma), MCF-7 (breast adenocarcinoma), and PC3 (prostate adenocarcinoma) cell lines. nih.govnih.govekb.eg In some cases, the cytotoxic effect of these derivatives was greater than that of the standard chemotherapy drug doxorubicin. nih.gov A particularly potent derivative, TKR15, was found to significantly inhibit the proliferation of the A549 lung cancer cell line with an IC50 of 0.21 µM. semanticscholar.orgnih.gov

| Derivative Type | Cell Line | Cancer Type | Reported IC50 (µM) | Reference |

|---|---|---|---|---|

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT-116 | Colon | 1.11 | nih.gov |

| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 | Liver | 1.74 | nih.gov |

| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 | Breast | 7.0 | nih.gov |

| Doxorubicin (Reference) | HCT-116 | Colon | 8.29 | nih.gov |

| 3-(trifluoromethyl)phenylthiourea analog (Compound 2) | SW620 | Colon | 1.5 | nih.gov |

| 3-(trifluoromethyl)phenylthiourea analog (Compound 8) | PC3 | Prostate | 3.0 | nih.gov |

| Substituted Thiourea (TKR15) | A549 | Lung | 0.21 | semanticscholar.orgnih.gov |

| Thiazole Derivative (CP1) | HCT-116 | Colon | 4.7 µg/ml | ekb.eg |

| Thiazole Derivative (CP1) | MCF-7 | Breast | 4.8 µg/ml | ekb.eg |

| Thiazole Derivative (CP1) | HepG2 | Liver | 11 µg/ml | ekb.eg |

Mechanistic Studies of Anticancer Action (e.g., Enzyme Modulation, Cellular Process Disruption, Inhibition of Tumor Growth and Angiogenesis)

The anticancer effects of this compound derivatives are attributed to several mechanisms of action. These compounds can modulate key enzymes, disrupt essential cellular processes, and inhibit tumor growth and the formation of new blood vessels (angiogenesis). nih.govresearchgate.net

Enzyme Modulation: A primary mechanism is the inhibition of protein kinases, which are crucial for cell signaling and growth. Thiourea derivatives have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis. researchgate.netnih.gov Inhibition of VEGFR-2 can trigger downstream signaling cascades, including the Raf/MEK/ERK pathway, thereby suppressing tumor proliferation and metastasis. nih.gov Other targeted enzymes include Epidermal Growth Factor Receptor (EGFR), B-RAF, and matrix metalloproteinase 9 (MMP9). nih.govresearchgate.net

Cellular Process Disruption: These derivatives can induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov Mechanistic studies have shown that some compounds can block the interaction between the K-Ras protein and its effector proteins, leading to apoptosis. semanticscholar.orgnih.gov Another observed mechanism is the disruption of the normal cell cycle progression. For instance, some diarylthiourea derivatives cause cell cycle arrest at the S phase, which in turn triggers apoptosis. nih.gov Furthermore, certain derivatives have been shown to act as inhibitors of interleukin-6 (IL-6) secretion in colon cancer cells, a cytokine associated with inflammation and tumor promotion. nih.gov

Inhibition of Tumor Growth and Angiogenesis: By inhibiting key enzymes like VEGFR-2 and disrupting signaling pathways, these compounds effectively inhibit angiogenesis, the process by which tumors develop their own blood supply. researchgate.netnih.gov Without an adequate blood supply, a tumor cannot grow beyond a few millimeters. researchgate.net Studies in animal models have confirmed that treatment with benzothiazole (B30560) derivatives, a related class of compounds, can significantly reduce tumor volume and the density of blood vessels within the tumor. nih.gov This antiangiogenic activity is often linked to decreased expression of VEGF and its receptor, Flt1. nih.gov

Enzyme Inhibition Studies (e.g., Cholinesterase, Tyrosinase, α-Amylase, α-Glucosidase)

Derivatives of this compound have been a subject of interest for their enzyme-inhibiting capabilities, which are crucial in managing a variety of diseases.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary strategy for treating neurodegenerative diseases like Alzheimer's. mdpi.com Studies on various unsymmetrical thiourea derivatives have shown their potential as cholinesterase inhibitors. For instance, 1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea, a structurally related compound, demonstrated inhibitory activity against both AChE and BChE, although with higher IC50 values (greater than 100 μg/mL) compared to other derivatives in the same study. nih.gov Another study found that certain chiral thiourea derivatives were more active than the standard drug galantamine against AChE and BChE. nih.gov Specifically, compounds like 1-(3-chlorophenyl)-3-cyclohexylthiourea showed potent activity with IC50 values of 50 µg/mL against AChE and 60 µg/mL against BChE. mdpi.com

Tyrosinase Inhibition: Tyrosinase is a central enzyme in melanin (B1238610) synthesis, and its inhibitors are valuable in cosmetics for skin whitening and in medicine for treating pigmentation disorders. Research has shown that certain thiourea derivatives exhibit significant tyrosinase inhibitory activity. nih.gov For example, N-(2,5-dimethoxyphenyl)-N′-(2-mercapto-carboxyethanyl)thiourea displayed an IC50 value of 2.9 ± 0.2 mM against tyrosinase. nih.gov

α-Amylase and α-Glucosidase Inhibition: The inhibition of α-amylase and α-glucosidase is a well-established approach for managing type 2 diabetes by controlling post-meal blood glucose levels. nih.gov Thiourea derivatives have been identified as effective inhibitors of these enzymes. researchgate.net One study reported that among a series of synthesized thioureas, some compounds were potent inhibitors of α-amylase, with IC50 values as low as 62 µg/mL. nih.gov

Antiparasitic Activity (e.g., Anti-leishmanial, Anti-malarial, Anti-trypanosomal)

Thiourea derivatives have demonstrated significant potential as antiparasitic agents, with research focusing on their efficacy against various protozoan parasites. nih.govnih.gov

Anti-leishmanial Activity: Leishmaniasis is a neglected tropical disease with limited therapeutic options. Several studies have highlighted the anti-leishmanial properties of thiourea derivatives. nih.gov A series of N,N′-disubstituted thioureas were evaluated against Leishmania amazonensis, with some compounds showing potent activity. nih.gov For example, one derivative exhibited an IC50 of 1.8 ± 0.5 µM against amastigote forms with a high selectivity index. nih.gov Another study found that 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives, which share structural motifs, showed submicromolar IC50 values against Leishmania donovani. mdpi.com

Anti-malarial and Anti-trypanosomal Activity: The structural framework of thiourea is being explored for the development of new anti-malarial and anti-trypanosomal drugs. researchgate.netresearchgate.net Research has shown that certain thiourea derivatives are active against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Similarly, related compounds have shown activity against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of sleeping sickness and Chagas disease, respectively. mdpi.com For instance, a nitro-containing thiadiazole derivative displayed an IC50 value of 0.188 µM against T. cruzi amastigotes. mdpi.com

Antioxidant Properties

Thiourea derivatives are recognized for their ability to act as antioxidants by scavenging free radicals, which are implicated in numerous diseases. semanticscholar.orgmdpi.com The antioxidant potential of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.

Studies on unsymmetrical thioureas, including a 2,4-dimethylphenyl derivative, have quantified their antioxidant efficacy. While 1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea showed modest activity with a DPPH scavenging IC50 value of 118.05 μg/mL, other derivatives in the same series demonstrated higher potency. nih.gov For example, 1-(3-methylpyridin-2-yl)-3-phenylthiourea was highly effective with a DPPH IC50 of 37.50 μg/mL and an ABTS IC50 of 44.60 μg/mL. nih.gov This indicates that structural modifications significantly influence the antioxidant capacity of the thiourea scaffold. mdpi.com

Anti-inflammatory Research

The thiourea scaffold is a known pharmacophore for anti-inflammatory activity. researchgate.net Research in this area often focuses on the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade that produce prostaglandins (B1171923) and leukotrienes, respectively. nih.govnih.gov Targeting both enzymes simultaneously may offer a broader anti-inflammatory effect with a potentially better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netmdpi.com

While specific studies on the COX/LOX inhibitory activity of this compound itself are not detailed in the provided sources, related research highlights the potential of this chemical class. For instance, various N-hydroxyurea and phenol (B47542) derivatives have been designed and synthesized as dual COX-2/5-LOX inhibitors. nih.gov Studies on other endemic plants have shown high inhibitory effects on the COX-2 enzyme, suggesting that natural and synthetic compounds can selectively target this pathway. mdpi.com The development of dual inhibitors is considered a promising strategy for managing chronic inflammatory conditions. nih.gov

Other Biological Activities (e.g., Antidiabetic, Antituberculosis, Anti-Alzheimer, Anthelmintic)

The versatile structure of thiourea derivatives has led to the exploration of a wide array of other biological activities.

Antidiabetic Activity: The antidiabetic potential of these compounds is often linked to their ability to inhibit α-amylase and α-glucosidase, as discussed in section 6.3. nih.gov By slowing carbohydrate digestion, these inhibitors help manage hyperglycemia, a hallmark of diabetes. researchgate.net

Antituberculosis Activity: Thiourea derivatives have shown promise as antimycobacterial agents. researchgate.net The drug Thiocarlide, a bis[p-(isoamyloxy)phenyl]-thiourea, was previously used as an anti-tuberculosis agent. nih.gov More recent research has focused on synthesizing new derivatives to improve therapeutic value, with some novel compounds exhibiting excellent activity against Mycobacterium tuberculosis, including drug-resistant strains. researchgate.netnih.gov

Anti-Alzheimer Activity: The potential of thiourea derivatives in treating Alzheimer's disease is multifaceted. nih.gov As noted in section 6.3, their ability to inhibit cholinesterases is a key mechanism. mdpi.com Furthermore, studies have shown that certain pyrimidinylthiourea derivatives possess multifunctional properties beneficial for Alzheimer's treatment, including significant antioxidant effects, the ability to chelate metal ions that contribute to amyloid-β plaque aggregation, and neuroprotective capabilities. nih.gov

Anthelmintic Activity: Several sources mention the anthelmintic (anti-worm) properties of the thiourea class of compounds, indicating their potential use against parasitic worm infections. researchgate.net

In Silico Predictions of Drug-likeness and Pharmacokinetic Profiles

Computational tools are increasingly used in the early stages of drug discovery to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and drug-likeness of new compounds. mdpi.com These in silico studies help to identify candidates with favorable profiles for further development.

For thiourea derivatives, these predictions are crucial. Studies often evaluate compounds against established rules such as Lipinski's Rule of Five, which helps predict oral bioavailability. nih.govmdpi.com Key parameters analyzed include molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mdpi.com

Pharmacokinetic predictions for various thiourea derivatives have shown favorable profiles, including good intestinal absorption and bioavailability. nih.govnih.gov For example, the "BOILED-Egg" model can be used to predict passive gastrointestinal absorption and blood-brain barrier (BBB) penetration. mdpi.com Many thiourea derivatives are predicted to have high Caco-2 permeability, suggesting good absorption from the gut. mdpi.com These computational analyses are vital for optimizing the thiourea scaffold to enhance its therapeutic potential. mdpi.com

Table of Mentioned Compounds

Materials Science and Advanced Applications of 2,5 Dimethyl Phenyl Thiourea Derivatives

Integration into Functional Materials (e.g., Polymers, Coatings)

The incorporation of (2,5-Dimethyl-phenyl)-thiourea derivatives into larger molecular structures has been explored to create novel functional materials. The thiourea (B124793) group's ability to form strong hydrogen bonds and coordinate with metal ions makes these compounds valuable for developing polymers and coatings with specific properties. For instance, derivatives like 1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea are utilized in creating new polymers and coatings, leveraging their unique structural features. smolecule.com More broadly, the class of acylthioureas, to which derivatives of this compound belong, is recognized for its utility as adhesives, flame retardants, thermal stabilizers, and antioxidants in polymer science. nih.gov They also serve as building blocks for supramolecular materials and coordination polymers due to their capacity for hydrogen bonding and metal ion coordination. ontosight.ai

The synthesis of these materials often involves reacting a this compound derivative with other monomers or polymers to impart desired functionalities. The presence of the bulky and hydrophobic dimethylphenyl group can influence properties such as solubility, thermal stability, and mechanical strength of the resulting material.

Table 1: Applications of this compound Derivatives in Functional Materials

| Derivative Class | Application Area | Functionality |

| Hydroxy-functionalized thioureas | Polymers, Coatings | Building block for new materials. smolecule.com |

| Acylthioureas | Various Polymers | Adhesives, flame retardants, thermal stabilizers, antioxidants. nih.gov |

| General Thiourea Derivatives | Supramolecular Chemistry | Building blocks for coordination polymers. ontosight.ai |

Development of Chemosensors and Sensing Layers

Thiourea derivatives are excellent candidates for the development of chemosensors due to the two amine protons and the sulfur atom of the C=S group, which can act as binding sites for anions and cations. mdpi.comresearchgate.net These interactions can lead to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). researchgate.net

While research into this compound specifically for chemosensors is an evolving area, the broader family of thiourea-based sensors demonstrates significant promise. For example, symmetrical chemosensors based on thiourea derivatives have been synthesized to recognize and sense specific anions like acetate (B1210297) through hydrogen bonding. mdpi.com Fluorescent chemosensors have been developed for the detection of various metal cations, including heavy metals, which is crucial for environmental monitoring. researchgate.net The development of a thiourea (TU) sensor using a glassy carbon electrode (GCE) layered with binary SnO2/V2O5 nanomaterials highlights the integration of these compounds into electrochemical sensing platforms. researchgate.net The 2,5-dimethylphenyl group in such sensors would be expected to modulate the sensor's selectivity and sensitivity by influencing its electronic properties and steric environment around the binding site.

Table 2: Examples of Thiourea-Based Chemosensor Applications

| Sensor Type | Analyte | Detection Principle |

| Symmetrical Thiourea Chemosensor | Acetate ion (AcO−) | Anion binding via hydrogen bonds causing a detectable signal. mdpi.com |

| Colorimetric & Fluorescent Sensors | Various metal cations (e.g., Ag⁺, Zn²⁺, Hg²⁺, Cu²⁺, Fe³⁺) | Coordination with the thiourea moiety leading to changes in color or fluorescence. researchgate.net |

| Electrochemical Sensor | Thiourea (TU) | Electrochemical detection on a modified glassy carbon electrode. researchgate.net |

Agricultural Chemistry Applications (e.g., Insecticides, Fungicides, Herbicides)

Thiourea derivatives are a well-established class of compounds in agrochemical research, exhibiting a broad spectrum of biological activities. semanticscholar.orgscribd.comsciencepublishinggroup.comacs.org They are investigated as insecticides, fungicides, and herbicides. ontosight.aimdpi.com

Insecticides: The (2,5-Dimethyl-phenyl) scaffold is present in certain insecticidal compounds. For example, the spirotetramat (B1682168) metabolite, cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl β-D-glucopyranoside, is a known insecticide-related compound. sigmaaldrich.com Furthermore, other thiourea derivatives, such as Di-(2-methoxy-5-methylphenyl)thiourea, have shown potential as insecticides against pests like diamondback moth larvae. smolecule.com The general class of thiourea insecticides often works by disrupting key biological processes in the target pests. researchgate.netnih.gov

Fungicides and Antimicrobials: The 2,5-dimethylphenyl moiety is a structural feature in many antimicrobial compounds, including those with antifungal activity. nih.gov Research has specifically demonstrated that N-2,5-dimethylphenylthioureido acid derivatives are promising scaffolds for developing new antimicrobial agents to combat multidrug-resistant Gram-positive pathogens and pathogenic fungi. nih.govresearchgate.net Some of these derivatives have shown significant antifungal activity against various Candida strains. researchgate.net Studies on aldehydes-thiourea derivatives have also indicated their potential as fungicides for controlling postharvest diseases like gray mold. researchgate.net

Herbicides: Thiourea derivatives have been explored for their herbicidal properties, which are attributed to their ability to inhibit plant growth and microbial proliferation. ontosight.aimdpi.com While specific data on this compound as a herbicide is limited in the provided context, the general activity of the thiourea class suggests potential in this area.

Table 3: Agricultural Applications and Research Findings for this compound Derivatives

| Application | Specific Compound/Derivative Class | Research Finding | Reference |

| Insecticide | cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl β-D-glucopyranoside | Identified as a metabolite of an insecticide. | sigmaaldrich.com |

| Insecticide | Di-(2-methoxy-5-methylphenyl)thiourea | Shows significant activity against diamondback moth larvae. | smolecule.com |

| Fungicide | N-2,5-dimethylphenylthioureido acid derivatives | Exhibit broad-spectrum antifungal activity against drug-resistant Candida strains. | researchgate.net |

| Fungicide | General 2,5-dimethylphenyl scaffold | A common structural feature in many antimicrobial compounds. | nih.gov |

| Fungicide | Aldehydes-thiourea derivatives | Show promise for controlling postharvest gray mold disease. | researchgate.net |

| Herbicide | General Thiourea Derivatives | Investigated for their ability to inhibit plant growth. | ontosight.ai |

Future Research Directions and Translational Prospects for 2,5 Dimethyl Phenyl Thiourea

Optimization of Biological Activity and Selectivity through Structure-Activity Relationship (SAR) Studies

Future research should systematically explore the structure-activity relationships (SAR) of (2,5-Dimethyl-phenyl)-thiourea to enhance its potency and selectivity for specific biological targets. While broad studies on thiourea (B124793) derivatives have provided a foundation, a dedicated SAR investigation for this particular compound is crucial.

Key areas for investigation include:

Modification of the Phenyl Ring: The effect of the number, position, and nature of substituents on the 2,5-dimethylphenyl ring should be explored. Introducing electron-withdrawing or electron-donating groups could significantly alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets. biointerfaceresearch.com

Introduction of Heterocyclic Moieties: Incorporating different heterocyclic rings into the structure has been a successful strategy for developing potent bioactive compounds. researchgate.netnih.gov For instance, the introduction of a piperazine (B1678402) ring has been shown to enhance the potency and selectivity of some thiourea derivatives. mdpi.com

Chiral Thioureas: The synthesis and evaluation of chiral derivatives of this compound could lead to compounds with improved specificity and reduced off-target effects, a critical aspect for developing safer therapeutic agents. nih.gov

A comprehensive SAR study would generate a library of analogues of this compound. Screening these compounds against a panel of biological targets, such as microbial enzymes, cancer cell lines, or viral proteins, will provide valuable data to guide further optimization. nih.govnih.gov

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient, cost-effective, and environmentally friendly synthetic methods is paramount for the future of this compound and its derivatives. While traditional methods for thiourea synthesis often involve hazardous reagents like isothiocyanates or carbon disulfide, modern synthetic chemistry offers greener alternatives. niscpr.res.inorganic-chemistry.org

Future research in this area should focus on:

One-Pot Syntheses: Developing one-pot reactions where multiple synthetic steps are carried out in a single reaction vessel can significantly improve efficiency and reduce waste. niscpr.res.in

Catalytic Methods: The use of catalysts can enable reactions to proceed under milder conditions with higher yields and selectivity. chemscene.com Exploring novel catalysts for thiourea synthesis is a promising avenue.

Aqueous Media Synthesis: Conducting reactions in water instead of volatile organic compounds (VOCs) is a key principle of green chemistry. The development of water-based synthetic routes for this compound would be a significant advancement. organic-chemistry.org

Atom-Economic Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste, is a crucial goal. organic-chemistry.org

By focusing on these sustainable synthetic strategies, researchers can ensure that the production of this compound and its analogues is both economically viable and environmentally responsible.

Advanced Mechanistic Investigations of Biological and Catalytic Actions

A deep understanding of how this compound exerts its biological or catalytic effects is essential for its rational design and application. Future investigations should employ a combination of experimental and computational techniques to elucidate its mechanism of action.

Potential areas of focus include:

Target Identification: For biological applications, identifying the specific molecular targets of this compound is a primary objective. This could involve techniques such as affinity chromatography, proteomics, and genetic screening.

Enzyme Inhibition Studies: If the compound is found to inhibit a particular enzyme, detailed kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). biointerfaceresearch.com

Molecular Docking and Simulation: Computational methods can provide insights into the binding interactions between this compound and its target protein at the atomic level. This information is invaluable for guiding the design of more potent and selective inhibitors. biointerfaceresearch.com

Catalytic Cycle Elucidation: If the compound is explored for its catalytic properties, detailed mechanistic studies are needed to understand the catalytic cycle, including the identification of key intermediates and transition states.

A thorough understanding of the mechanism of action will not only facilitate the optimization of this compound but also contribute to the broader understanding of how thiourea derivatives function as bioactive agents and catalysts.

Potential Translation to Pre-clinical Development and Therapeutic Applications

Promising analogues of this compound identified through SAR studies and with well-understood mechanisms of action can be advanced to pre-clinical development. This phase of research is critical for evaluating the compound's potential as a therapeutic agent.

Key steps in pre-clinical development include:

In Vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of disease is a crucial step to demonstrate its therapeutic potential.

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for determining its bioavailability and dosing regimen. wikipedia.org

Lead Optimization: Based on the results of in vivo and pharmacokinetic studies, further chemical modifications may be necessary to improve the compound's drug-like properties.

The ultimate goal of this research trajectory is to translate the promising findings from the laboratory into tangible therapeutic applications. Given the diverse biological activities of thiourea derivatives, this compound and its optimized analogues could potentially be developed into novel treatments for a range of diseases, including infectious diseases and cancer. mdpi.comresearchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2,5-Dimethyl-phenyl)-thiourea and its derivatives?

- Methodological Answer : The synthesis typically involves reacting 2,5-dimethylaniline with thiophosgene or ammonium thiocyanate under controlled conditions. For example, in analogous compounds like 3-acetyl-1-(2,5-dimethylphenyl)thiourea, the reaction employs stoichiometric ratios of precursors in solvents such as ethanol or DMSO, followed by crystallization . For bis-thiourea complexes, a molar ratio of 2:1 (thiourea:metal salt) is common, with stirring durations exceeding 6 hours to ensure homogeneity . Key steps include solvent selection (e.g., double-distilled water for ionic complexes) and purification via recrystallization.

| Example Reaction | Reagents/Conditions | Reference |

|---|---|---|

| 2[CS(NH₂)₂] + Ba(NO₃)₂ → Ba[CS(NH₂)₂]₂(NO₃)₂ | Stoichiometric 2:1 ratio, room temperature, aqueous medium |

Q. How is the crystal structure of this compound derivatives characterized?

- Methodological Answer : X-ray diffraction (XRD) is the gold standard. For instance, the crystal structure of 3-acetyl-1-(2,5-dimethylphenyl)thiourea was resolved using single-crystal XRD, revealing planar geometry and hydrogen-bonding networks critical for stability . Complementary techniques include FT-IR for identifying functional groups (e.g., C=S stretches at ~1250 cm⁻¹) and NMR (¹H/¹³C) to confirm substituent positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for thiourea derivatives like this compound?

- Methodological Answer : Conflicting data (e.g., IARC reclassifications from Group 2B to 3 for ethylenethiourea) require comparative analysis of exposure models and metabolite profiling. For example:

- Dose-Response Studies : Use in vitro assays (e.g., Ames test) to assess mutagenicity thresholds.

- Metabolite Tracking : Employ LC-MS to identify metabolites like ETU (ethylenethiourea) in biological matrices .

- Epidemiological Cross-Validation : Compare data from agencies like NTP and IRIS to reconcile discrepancies in carcinogenicity rankings .

Q. What methodological challenges arise in optimizing reaction yields for thiourea-based compounds?

- Methodological Answer : Key challenges include:

- Byproduct Formation : Thiourea derivatives may form disulfide byproducts; mitigate via inert atmospheres (N₂/Ar) and controlled pH .

- Solvent Compatibility : Polar aprotic solvents (e.g., DMF) enhance solubility but may hinder crystallization. Use mixed solvents (water:ethanol) for improved crystal growth .

- Scalability : Pilot-scale reactions require adjusted stirring rates and temperature gradients to maintain yield consistency .

Q. How do structural modifications (e.g., acetyl or nitro groups) influence the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

-

Functional Group Addition : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilic reactivity. For example, nitrofuran derivatives exhibit improved antiproliferative activity via ROS generation .

-

Spectroscopic Validation : Use ¹H NMR to confirm substituent effects on aromatic proton shifts (e.g., deshielding due to acetyl groups) .

-

Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MTT assay) to correlate structural features (e.g., thiazole rings) with potency .

Derivative Key Modification Biological Activity Reference 3-Acetyl-1-(2,5-dimethylphenyl)thiourea Acetyl group at C3 Enhanced hydrogen bonding, crystallinity Nitrofuran-thiourea hybrid -NO₂ group ROS-mediated cytotoxicity

Data Contradiction Analysis

Q. How should researchers interpret conflicting logP values reported for thiourea derivatives?

- Methodological Answer : Discrepancies in partition coefficients (logP) often stem from measurement methods (e.g., shake-flask vs. HPLC). Resolve via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.